4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 915920-65-9
VCID: VC3421922
InChI: InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
SMILES: CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C
Molecular Formula: C14H18N2S
Molecular Weight: 246.37 g/mol

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

CAS No.: 915920-65-9

Cat. No.: VC3421922

Molecular Formula: C14H18N2S

Molecular Weight: 246.37 g/mol

* For research use only. Not for human or veterinary use.

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine - 915920-65-9

Specification

CAS No. 915920-65-9
Molecular Formula C14H18N2S
Molecular Weight 246.37 g/mol
IUPAC Name 4-(2,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C14H18N2S/c1-4-5-12-13(16-14(15)17-12)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H2,15,16)
Standard InChI Key ITZPJCKQQIWKIH-UHFFFAOYSA-N
SMILES CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C
Canonical SMILES CCCC1=C(N=C(S1)N)C2=C(C=C(C=C2)C)C

Introduction

Structural Characteristics and Chemical Properties

4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine features a five-membered thiazole heterocyclic ring containing both sulfur and nitrogen atoms. This core structure is substituted with three key functional groups: a 2,4-dimethylphenyl group at position 4, a propyl chain at position 5, and an amine group at position 2 of the thiazole ring.

The molecular structure can be described as follows:

  • Core structure: 1,3-thiazole ring (a five-membered heterocycle with nitrogen at position 3 and sulfur at position 1)

  • Position 2: Primary amine (-NH₂) group

  • Position 4: 2,4-Dimethylphenyl group (benzene ring with methyl groups at positions 2 and 4)

  • Position 5: Propyl (three-carbon) chain

The compound has a molecular formula of C₁₄H₁₈N₂S and a molecular weight of approximately 246.37 g/mol. The presence of both hydrophobic moieties (dimethylphenyl and propyl groups) and a hydrophilic amine group results in a molecule with amphiphilic properties, which potentially influences its interaction with biological targets.

Physicochemical Properties

The physicochemical properties of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine contribute significantly to its biological behavior. Table 1 presents the estimated key physicochemical properties of this compound based on its structure and comparison with similar thiazole derivatives.

Table 1: Estimated Physicochemical Properties of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine

PropertyValue/CharacteristicSignificance
Molecular Weight246.37 g/molDetermines cellular permeability
Functional GroupsAmine, thiazole, dimethylphenyl, propylInfluences binding interactions
SolubilityModerate in organic solvents, limited in waterAffects bioavailability
LipophilicityEnhanced by dimethylphenyl and propyl groupsDetermines membrane permeability
Hydrogen Bond DonorsPrimary amine groupImportant for target binding
Hydrogen Bond AcceptorsNitrogen in thiazole, amine groupFacilitates biomolecular interactions

The dimethylphenyl and propyl substituents enhance the compound's lipophilicity, potentially influencing its ability to cross biological membranes. Meanwhile, the amine group provides a site for hydrogen bonding interactions with potential biological targets.

Synthetic Methodologies

Several synthetic routes can be employed for the preparation of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, drawing from established methods used for structurally similar thiazole derivatives.

Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea or thioamides . For 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine, this synthesis typically follows these steps:

  • Preparation of an α-bromoketone intermediate containing the 2,4-dimethylphenyl and propyl groups

  • Condensation of this α-bromoketone with thiourea under appropriate conditions

  • Purification of the final product through recrystallization or chromatographic techniques

This approach has been documented for similar compounds, as seen in the synthesis of 2-amino-4-(pyrid-2-yl)thiazole through condensation of 2-bromoacetylpyridine hydrobromide with thiourea .

Alternative Synthetic Approaches

Based on methodologies employed for related thiazole compounds, alternative synthetic routes may include:

  • Cyclization of thioamide precursors with appropriately substituted α-haloketones

  • One-pot multicomponent reactions involving suitable reagents

  • Molecular hybridization techniques that combine various pharmacophoric moieties

The synthesis of thiazole rings from amino-protected (S)-amino acids, as described in some studies, involves a multi-step process: conversion to amides, transformation to thioamides, and finally to protected thiazoles . These methodologies could potentially be adapted for the synthesis of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine with appropriate modifications.

Table 2: Comparison of Synthetic Approaches for 2-Aminothiazole Derivatives

Synthetic MethodReagentsConditionsAdvantagesLimitations
Hantzsch Thiazole Synthesisα-Haloketone, ThioureaModerate temperature, various solventsWell-established, good yieldsRequires handling of reactive intermediates
Thioamide CyclizationThioamides, α-HaloketonesVaried conditions based on substratesVersatile for various substituentsMultiple steps may be required
One-pot MulticomponentVarious depending on approachOften room temperature to moderate heatTime-efficient, fewer isolation stepsMay have lower selectivity
Calcium Carbonate MethodProtected amino acids, conversion to thiazolesWith CaCO₃ to neutralize HBrImproved yields, simplified purificationPotential for partial racemization

Pharmacological Profile and Biological Activities

While specific pharmacological data for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine is limited in the current literature, insights can be drawn from studies on structurally related thiazole derivatives to predict its potential biological activities.

Anticancer Activity

Thiazole-containing compounds have emerged as promising candidates for anticancer drug development. A new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and evaluated for in vitro anticancer activity, showing significant effects . While 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine has different substituents, the presence of the thiazole core and aromatic substituents suggests potential anticancer activity that warrants investigation.

The trimethoxyphenyl moiety, which appears in some thiazole derivatives with anticancer properties, has been identified as a key pharmacophore. This structural feature has been isolated from colchicine and incorporated into various thiazole derivatives to expand the chemical diversity of anticancer agents . Though 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine contains a dimethylphenyl rather than a trimethoxyphenyl group, the structural similarities suggest potential for cytotoxic activity.

Biological ActivitySupporting Evidence from Related CompoundsPotential Mechanism
Antimicrobial2-Aminothiazoles effective against M. tuberculosis Inhibition of essential bacterial enzymes
AnticancerThiazole derivatives with cytotoxic properties Interference with cell division or induction of apoptosis
Anti-inflammatoryThiazole compounds with reported anti-inflammatory effectsModulation of inflammatory mediators
Enzyme InhibitionActivity against various enzymes reported for thiazole derivativesSpecific binding to enzyme active sites

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine and related compounds provides valuable insights for potential optimization strategies in drug development.

Role of the Thiazole Core

The thiazole ring is fundamental to the biological activity of this class of compounds. Its heterocyclic nature, with both nitrogen and sulfur atoms, creates a unique electronic distribution that facilitates interactions with various biological targets. Thiazole-containing compounds have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antitubercular properties .

Influence of Substituents

The specific substituents on the thiazole ring significantly impact the compound's biological activity profile:

Studies on related compounds have highlighted the importance of various cyclic amines in achieving favorable binding affinity with target proteins and improving cellular potency through enhanced water solubility . This suggests that modifications to the amino group in 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine could potentially enhance its biological activities.

Comparative Analysis with Similar Compounds

A structural comparison with related thiazole derivatives provides insights into potential optimization strategies:

Table 4: Structural Comparison of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine with Related Compounds

CompoundKey Structural DifferencesImpact on ActivityReference
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amineMethyl at position 5 instead of propylReduced lipophilicity, potentially different binding profile
4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-amineMethyl groups at positions 2 and 5 on phenylAltered electronic distribution on phenyl ring
3,4,5-trimethoxyphenyl thiazole derivativesTrimethoxyphenyl instead of dimethylphenylEnhanced anticancer activity
N-2 acyl thiazole derivativesAcylation of 2-amino groupModified hydrogen bonding potential

Molecular Interactions and Mechanism of Action

The potential mechanisms of action for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine can be inferred from studies on related thiazole derivatives.

Structural Features Affecting Binding

Several structural features of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine may influence its binding to potential biological targets:

  • The 2-amino group can participate in hydrogen bonding as both a donor and acceptor

  • The thiazole nitrogen can serve as a hydrogen bond acceptor

  • The dimethylphenyl group may engage in hydrophobic and π-π stacking interactions with aromatic residues in target proteins

  • The propyl chain provides conformational flexibility and can occupy hydrophobic pockets in target proteins

Applications and Future Perspectives

The unique structural characteristics and potential biological activities of 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine suggest various applications and avenues for future research.

Future Research Directions

Several promising research directions for 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine include:

  • Comprehensive biological screening to establish its activity profile against various pathogens and cancer cell lines

  • Structure optimization through systematic modification of substituents to enhance potency and selectivity

  • Detailed mechanism of action studies using molecular docking, enzyme inhibition assays, and structural biology approaches

  • Investigation of potential synergistic effects with established drugs

  • Development of improved synthetic methodologies for large-scale production

Molecular hybridization techniques, which have been successfully applied to other thiazole derivatives, represent a promising approach for developing hybrid molecules with enhanced biological activities . This strategy could be applied to 4-(2,4-Dimethylphenyl)-5-propyl-1,3-thiazol-2-amine to create novel compounds with improved pharmacological profiles.

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